1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one
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Overview
Description
1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one is a complex organic compound featuring a phenyl ring substituted with a hydroxy group, a pyrimidin-2-ylsulfanyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidin-2-ylsulfanyl Intermediate: This step involves the reaction of pyrimidine with a suitable thiol reagent under controlled conditions to form the pyrimidin-2-ylsulfanyl group.
Substitution on the Phenyl Ring: The pyrimidin-2-ylsulfanyl group is then introduced to the phenyl ring through a nucleophilic substitution reaction.
Hydroxy Group Introduction: The hydroxy group is introduced via electrophilic aromatic substitution.
Formation of the Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to form an alcohol.
Substitution: The pyrimidin-2-ylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrimidin-2-ylsulfanyl group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-{4-Hydroxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethan-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-{4-Hydroxy-3-[(thiazol-2-ylsulfanyl)methyl]phenyl}ethan-1-one: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness: 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one is unique due to the presence of the pyrimidin-2-ylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[4-hydroxy-3-(pyrimidin-2-ylsulfanylmethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9(16)10-3-4-12(17)11(7-10)8-18-13-14-5-2-6-15-13/h2-7,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGRSOKTQCMITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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